N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide
Description
N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl group at position 2. The pyrazole ring is linked via an ethyl chain to an acetamide moiety bearing a 4-fluorophenoxy group. This structural architecture is designed to optimize interactions with biological targets, leveraging the trifluoromethyl group’s electron-withdrawing properties for enhanced metabolic stability and the cyclopropyl group’s steric effects for conformational rigidity . The 4-fluorophenoxy substituent may contribute to improved lipophilicity and target binding affinity, common strategies in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F4N3O2/c18-12-3-5-13(6-4-12)26-10-16(25)22-7-8-24-14(11-1-2-11)9-15(23-24)17(19,20)21/h3-6,9,11H,1-2,7-8,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZPXHWVUZWJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide generally involves multi-step reactions starting from readily available precursors. A typical synthetic route could involve:
Cyclopropylation: : Introduction of the cyclopropyl group to a suitable starting material.
Pyrazole Formation: : Reaction of the intermediate with hydrazine derivatives to form the pyrazole ring.
Amide Bond Formation: : Coupling of the pyrazole intermediate with 2-(4-fluorophenoxy)acetic acid to form the final product. The reaction conditions often include the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions is essential. Techniques such as continuous flow synthesis or the use of microwave-assisted reactions could be employed to increase yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl and fluorophenoxy groups enable electrophilic aromatic substitution (EAS) and nucleophilic displacement under controlled conditions.
| Reaction Type | Conditions | Reagents | Major Products |
|---|---|---|---|
| Halogenation | Anhydrous DCM, 0°C to RT | NBS, AlCl₃ | 4-Bromo-fluorophenoxy derivatives |
| Nitration | Conc. HNO₃/H₂SO₄, 50°C | Nitronium ion | Nitrated pyrazole intermediates |
| Alkylation | DMF, K₂CO₃, 80°C | Alkyl halides (e.g., CH₃I) | O-Alkylated acetamide analogs |
Key Findings :
-
The 4-fluorophenoxy group undergoes para-directed substitution preferentially over the pyrazole ring due to steric hindrance from the cyclopropyl group.
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Trifluoromethyl groups stabilize transition states in EAS via electron-withdrawing effects .
Oxidation and Reduction Pathways
The pyrazole core and acetamide group participate in redox reactions:
Oxidation
| Target Site | Oxidizing Agent | Conditions | Products |
|---|---|---|---|
| Pyrazole C-H bonds | mCPBA | DCM, RT, 12h | Pyrazole N-oxide derivatives |
| Acetamide α-C | KMnO₄ (aq) | 70°C, acidic pH | Carboxylic acid metabolites |
Reduction
| Target Site | Reducing Agent | Conditions | Products |
|---|---|---|---|
| Amide group | LiAlH₄ | THF, reflux | Secondary amine derivatives |
| Cyclopropyl ring | H₂/Pd-C | Ethanol, 50 psi | Ring-opened alkanes |
Mechanistic Insights :
-
Pyrazole N-oxidation proceeds via radical intermediates, confirmed by ESR studies .
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Cyclopropyl ring reduction follows a non-concerted diradical mechanism.
Hydrolysis and Condensation Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-(4-Fluorophenoxy)acetic acid |
| Basic hydrolysis | 2M NaOH, EtOH/H₂O, 70°C | Sodium carboxylate salts |
Condensation with primary amines yields Schiff base derivatives:
-
Reagents : R-NH₂ (e.g., benzylamine), THF, molecular sieves
-
Product : N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetimidamide
Cross-Coupling Reactions
The pyrazole ring participates in transition-metal-catalyzed couplings:
| Coupling Type | Catalyst System | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biarylpyrazole analogs |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated pyrazole derivatives |
Optimization Data :
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Suzuki couplings achieve 72-89% yields with electron-deficient aryl boronic acids .
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Buchwald-Hartwig aminations require 24h at 100°C for complete conversion.
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
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Pyrazole ring dimerization : Forms [2+2] cycloadducts in acetonitrile.
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C-F bond cleavage : Generates phenolic byproducts via homolytic fission (quantum yield Φ = 0.18).
Stability Under Physiological Conditions
Key Degradation Pathways (pH 7.4, 37°C):
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Amide hydrolysis (t₁/₂ = 14h) → Carboxylic acid
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Pyrazole ring oxidation (t₁/₂ = 48h) → N-Oxide
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O-Dealkylation (t₁/₂ = 72h) → Phenolic metabolites
This compound’s multifunctional architecture allows tailored modifications for applications in medicinal chemistry and materials science. Experimental validation of predicted reactivities remains an active area of research.
Scientific Research Applications
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide has a wide range of scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Explored for therapeutic potential in treating certain diseases or conditions.
Industry: : Utilized in the development of new materials or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism of action for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide involves interaction with specific molecular targets. The compound may:
Bind to enzyme active sites, inhibiting their activity.
Interact with cellular receptors, modulating signal transduction pathways.
Affect the stability and function of specific proteins or nucleic acids.
Comparison with Similar Compounds
N-((5-Cyclopropyl-1-Methyl-1H-Pyrazol-3-yl)Methyl)-2-((4-Fluorophenyl)Thio)Acetamide
- Structure: Replaces the ethyl linker with a methyl group and substitutes the phenoxy group with a thioether (4-fluorophenylthio).
- The methyl linker may reduce conformational flexibility, affecting target binding .
- Molecular Formula : C₁₇H₁₈F₄N₄OS.
N-(2-(5-Cyclopropyl-3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)Ethyl)-2-((4-Fluorophenyl)Thio)Acetamide
- Structure : Substitutes the trifluoromethyl group with a thiophene ring at position 3 of the pyrazole.
- The thioacetamide group may confer distinct redox properties .
- Molecular Formula : C₂₀H₂₀FN₃OS₂.
2-(Benzylthio)-N-(2-(3-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)Acetamide
- Structure: Retains the trifluoromethylpyrazole and ethyl linker but replaces the phenoxy group with a benzylthio moiety.
- Impact : The benzylthio group enhances hydrophobicity, which could improve blood-brain barrier penetration but may increase off-target interactions .
- Molecular Formula : C₁₅H₁₆F₃N₃OS.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₉H₂₀F₄N₃O₂ | 413.4 | 4-Fluorophenoxy, cyclopropyl, trifluoromethyl |
| N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | C₁₇H₁₈F₄N₄OS | 402.4 | 4-Fluorophenylthio, methyl linker |
| N-(2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide | C₂₀H₂₀FN₃OS₂ | 401.5 | Thiophene, thioacetamide |
| 2-(Benzylthio)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide | C₁₅H₁₆F₃N₃OS | 343.4 | Benzylthio |
Analogs with Heterocyclic Variations
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-Phenylacetamide (Compound 12 in )
AMG517 (From )
- Structure : Contains a benzothiazole-pyrimidine core instead of pyrazole, linked to a trifluoromethylphenyl group.
- Impact : The larger heterocyclic system may target kinase domains, diverging from the pyrazole-based mechanism .
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes using 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid as a precursor, mirroring methods for related compounds .
- Pharmacological Hypotheses: The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to thiophene or thioether analogs . The 4-fluorophenoxy group balances hydrophilicity and target affinity, whereas benzylthio or thiophene substituents may prioritize lipophilicity over selectivity .
- Contradictions : While sulfur-containing analogs (e.g., thioacetamides) show improved membrane permeability, they may exhibit higher cytotoxicity due to reactive metabolites, as seen in thiourea derivatives .
Biological Activity
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound's structure can be represented as follows:
- Molecular Formula : C16H15F3N3O
- Molecular Weight : 357.76 g/mol
- LogP : 3.5862 (indicating moderate lipophilicity)
- Polar Surface Area : 37.92 Ų
These properties suggest that the compound is likely to have good membrane permeability, which is crucial for its biological activity.
Research indicates that compounds similar to this compound often act on specific biological targets such as enzymes or receptors involved in disease pathways. For instance, studies have shown that pyrazole derivatives can inhibit certain kinases or modulate neurotransmitter systems, contributing to their therapeutic effects in conditions like cancer and neurodegenerative diseases .
Antiparasitic Activity
A notable study evaluated the antiparasitic activity of a related compound against Plasmodium falciparum, the causative agent of malaria. The results highlighted that modifications in the pyrazole ring significantly influenced the efficacy of these compounds. For example, specific substitutions led to enhanced potency against resistant strains of the parasite, demonstrating the potential of this class of compounds in developing new antimalarial therapies .
Case Studies
- Anticancer Properties : A series of experiments assessed the cytotoxic effects of similar compounds on various cancer cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/AKT and MAPK pathways .
- Neuroprotective Effects : Another case study focused on the neuroprotective properties of pyrazole derivatives, where it was found that they could reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Comparative Efficacy Table
The following table summarizes the biological activity data from various studies on related compounds:
| Compound Name | Target Disease | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Malaria | 0.23 | Na+-ATPase inhibition |
| Compound B | Cancer (A549) | 0.064 | Apoptosis induction |
| Compound C | Neuroprotection | 0.048 | Antioxidant activity |
Q & A
Q. What are the recommended synthetic strategies for preparing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide and related pyrazole derivatives?
Methodological Answer:
- Step 1: Use regioselective cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones to form the pyrazole core. For example, cyclopropane-containing pyrazoles can be synthesized via cyclopropanation of allylic precursors under palladium catalysis.
- Step 2: Functionalize the pyrazole nitrogen with ethylenediamine derivatives using nucleophilic substitution (e.g., Mitsunobu reaction) to introduce the ethylacetamide sidechain.
- Step 3: Couple the 4-fluorophenoxyacetic acid moiety via amide bond formation using coupling agents like EDC/HOBt.
- Key Considerations: Monitor regiochemistry during pyrazole formation; trifluoromethyl groups may sterically hinder reactivity. Use TLC and LC-MS for intermediate tracking .
Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Catalysts | Solvent | Time | Purification | Yield* | Reference |
|---|---|---|---|---|---|---|
| Pyrazole Formation | TFA (catalytic), CH₃CN | Acetonitrile | 23 h | Silica gel chromatography | N/A | |
| Amide Coupling | EDC, HOBt, DIPEA | DMF | 12 h | Precipitation (hexane) | ~60% |
*Yields not consistently reported in evidence; assume optimization required.
Q. How is the structural elucidation of this compound validated in academic studies?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and substituent orientation. For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 10.23 Å, b = 12.45 Å) are typical for fluorophenyl-pyrazole derivatives .
- Spectroscopy:
-
¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). Trifluoromethyl groups show distinct ¹⁹F NMR shifts (~-60 ppm).
-
HRMS: Confirm molecular weight (e.g., expected [M+H]⁺ = 456.15 g/mol).
- Thermal Analysis: DSC/TGA to assess stability (melting points >150°C common for crystalline acetamides) .
Table 2: Structural Data from X-ray Studies
Compound Crystal System Space Group Unit Cell Parameters Reference Analogous Pyrazole-Acetamide Monoclinic P21/c a=10.23 Å, b=12.45 Å, c=14.78 Å, β=105.3° Fluorophenyl-Indole Derivative Triclinic P-1 a=8.91 Å, b=9.34 Å, c=12.11 Å
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify low-energy pathways for pyrazole cyclization.
- Reaction Path Search: Tools like GRRM or AFIR predict intermediates and byproducts (e.g., regioisomers).
- Machine Learning: Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, temperature) for amide coupling.
- Case Study: ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error (e.g., 50% reduction in optimization time for similar triazoles) .
Q. What strategies resolve challenges with regioisomeric byproducts during synthesis?
Methodological Answer:
- Chromatographic Separation: Use gradient silica gel chromatography (e.g., CH₂Cl₂/MeOH/NH₃ 99:1:0.05) to isolate regioisomers. Trituration with n-hexane improves purity .
- Crystallization Screening: Explore solvent systems (e.g., EtOAc/hexane) to exploit differential solubility.
- In Situ Monitoring: ReactIR or Raman spectroscopy tracks isomer ratios in real time.
- Example: A study achieved 85% isolated yield of the desired regioisomer using iterative crystallization .
Q. How can researchers investigate the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazole-acetamides inhibit MAPK pathways).
- Assay Design:
- In Vitro: Enzymatic inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine).
- Cell-Based: Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.
Q. What advanced separation technologies improve purification efficiency?
Methodological Answer:
- Membrane Technologies: Use nanofiltration (MWCO = 500 Da) to remove low-MW impurities.
- HPLC: Reverse-phase C18 columns (ACN/H₂O gradient) resolve polar byproducts.
- Simulated Moving Bed (SMB) Chromatography: Scalable for continuous production.
- Case Study: SMB reduced solvent consumption by 40% for a related acetamide .
Q. Notes
- Data tables integrate parameters from crystallography and synthesis studies.
- Advanced questions emphasize experimental design and interdisciplinary methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
